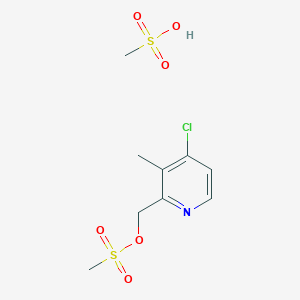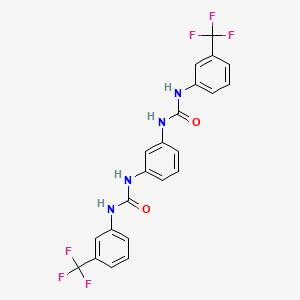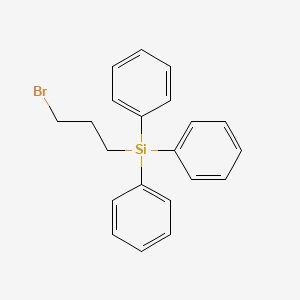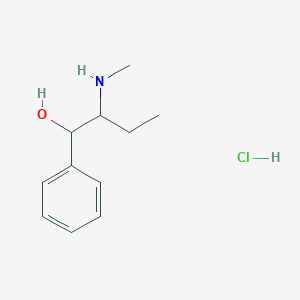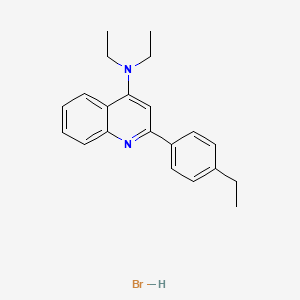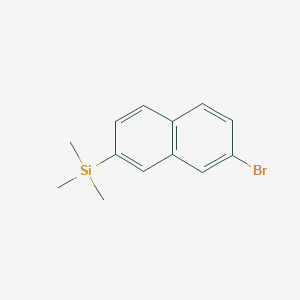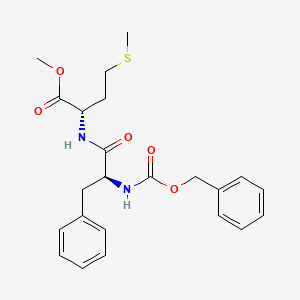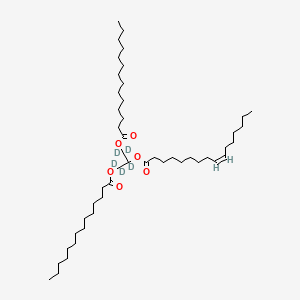
1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
140-161-140 D5 TG, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, chloroform: is a triacylglycerol molecule. Triacylglycerols are esters derived from glycerol and three fatty acids. This specific compound contains two tetradecanoyl (14:0) groups and one hexadecenoyl (16:1) group. The “d5” indicates that the tetradecanoyl groups are deuterated, meaning they contain deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14:0-16:1-14:0 D5 TG involves esterification reactions. The glycerol backbone is esterified with the fatty acids under controlled conditions. The deuterated tetradecanoyl groups are introduced using deuterated fatty acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for the synthesis of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated hexadecenoyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl groups of the ester linkages.
Substitution: Substitution reactions can take place at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Reduced products include alcohols and alkanes.
Substitution: Substituted products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a model molecule to study lipid chemistry and the behavior of triacylglycerols.
Biology: In biological research, it is used to study lipid metabolism and the role of triacylglycerols in cellular processes.
Medicine: The compound is used in medical research to understand the role of lipids in diseases such as obesity and cardiovascular diseases.
Industry: In the industrial sector, it is used in the formulation of specialized lipid-based products.
Mécanisme D'action
The compound exerts its effects through interactions with lipid metabolic pathways. The deuterated fatty acids can be traced using mass spectrometry, allowing researchers to study lipid metabolism in detail. The molecular targets include enzymes involved in lipid synthesis and degradation.
Comparaison Avec Des Composés Similaires
140-160-140 TG: This compound contains a saturated hexadecanoyl group instead of the unsaturated hexadecenoyl group.
140-181-140 TG: This compound contains an octadecenoyl group instead of the hexadecenoyl group.
Uniqueness: The presence of deuterated fatty acids makes 14:0-16:1-14:0 D5 TG unique. This allows for detailed metabolic studies using isotopic labeling techniques.
Propriétés
Formule moléculaire |
C47H88O6 |
|---|---|
Poids moléculaire |
754.2 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D |
Clé InChI |
JJUUQTPTIFXQFZ-RZCIEKIASA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


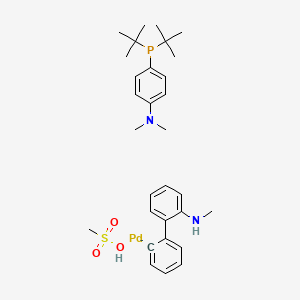
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
